4-Chloro-2-nitro-N,N-dipropylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

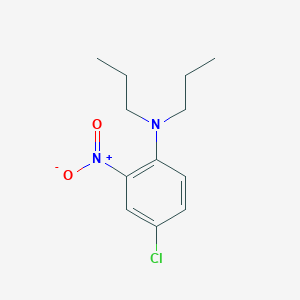

4-Chloro-2-nitro-N,N-dipropylaniline is an organic compound with the molecular formula C12H17ClN2O2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and a nitro group at the 2-position Additionally, the nitrogen atom of the aniline is substituted with two propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitro-N,N-dipropylaniline typically involves the nitration of 4-chloroaniline followed by alkylation. The nitration process introduces the nitro group at the 2-position of the aniline ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-chloro-2-nitroaniline is then subjected to alkylation using propyl halides in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The nitration and alkylation steps are optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitro-N,N-dipropylaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or iron with hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products Formed

Reduction: 4-Chloro-2-amino-N,N-dipropylaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: N-oxides of this compound.

Scientific Research Applications

4-Chloro-2-nitro-N,N-dipropylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.

Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activities, is ongoing.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitro-N,N-dipropylaniline depends on its application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the chlorine and propyl groups can influence the compound’s binding affinity and specificity for molecular targets .

Comparison with Similar Compounds

Similar Compounds

4-Chloro-2-nitroaniline: Lacks the dipropyl substitution, making it less hydrophobic and potentially less bioactive.

2-Chloro-4-nitroaniline: Similar structure but different substitution pattern, affecting its chemical reactivity and applications.

4-Methyl-2-nitroaniline: Substitution with a methyl group instead of chlorine, leading to different electronic and steric properties.

Uniqueness

4-Chloro-2-nitro-N,N-dipropylaniline is unique due to the combination of its nitro, chloro, and dipropyl substituents. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications .

Biological Activity

4-Chloro-2-nitro-N,N-dipropylaniline is an aromatic amine derivative that has garnered attention due to its potential biological activities and implications in toxicology. This compound is characterized by a chloro and nitro substituent on the aromatic ring, which significantly influences its chemical behavior and biological interactions. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H16ClN3O2

- Molecular Weight : 273.73 g/mol

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its toxicity, mutagenicity, and potential therapeutic effects. The following sections summarize key findings from research studies.

Toxicokinetics

A study conducted on the pharmacokinetics of 4-chloro-2-nitroaniline (a related compound) revealed that it is rapidly absorbed and metabolized in vivo. Following administration, it was distributed to various tissues, notably accumulating in the kidneys and bladder, suggesting a renal excretion pathway . The compound's metabolites include several reactive species that may interact with cellular components, leading to potential toxicity.

Mutagenicity and Carcinogenicity

Research indicates that this compound has mutagenic potential due to its nitro group, which can be reduced to form reactive intermediates capable of interacting with DNA. In vitro studies have shown that it can induce sister chromatid exchanges in Chinese hamster ovary (CHO) cells, indicating mutagenic activity . However, it was found to be non-mutagenic in certain in vivo assays, suggesting a complex interaction with biological systems that may depend on specific conditions or concentrations .

The mechanisms through which this compound exerts its biological effects are primarily linked to:

- Metabolic Activation : The nitro group can undergo reduction to form nitroso and hydroxylamine derivatives, which are highly reactive and can lead to oxidative stress and DNA damage.

- Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways, potentially altering their activity and leading to systemic effects.

Case Studies

| Study | Organism | Findings |

|---|---|---|

| Chopade & Matthews (1983) | Rats | Rapid absorption and excretion; metabolites detected in urine without persistence in tissues. |

| NTP (1987) | CHO Cells | Positive for sister chromatid exchange; indicates mutagenic potential at certain concentrations. |

| OECD TG 474 | Mice | Non-mutagenic in micronucleus assay; symptoms included reduced activity but no mortality observed. |

Properties

IUPAC Name |

4-chloro-2-nitro-N,N-dipropylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2/c1-3-7-14(8-4-2)11-6-5-10(13)9-12(11)15(16)17/h5-6,9H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIDUFYKCCUAET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.